
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is a synthetic organic compound belonging to the barbiturate family. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound features a unique structure with a hydroxycyclohexyl group and an octyl chain, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid typically involves the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with diethyl malonate in the presence of a base, such as sodium ethoxide, to form barbituric acid.
Introduction of the Octyl Group: The octyl group can be introduced via alkylation of the barbituric acid core using octyl bromide in the presence of a strong base like potassium carbonate.
Addition of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group is introduced through a nucleophilic substitution reaction, where 4-hydroxycyclohexylamine reacts with the octylbarbituric acid intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 1-(4-Ketocyclohexyl)-5-octylbarbituric acid.
Reduction: Formation of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric alcohol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxy group.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid involves its interaction with the central nervous system. It likely acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, leading to sedative and hypnotic effects. The hydroxycyclohexyl and octyl groups may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Amobarbital: Used for its intermediate-acting sedative properties.
Uniqueness
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the hydroxycyclohexyl group and the octyl chain could potentially enhance its lipophilicity and receptor binding characteristics, making it a valuable compound for further research and development.
Properties
CAS No. |
4101-98-8 |
|---|---|
Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-5-octyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H30N2O4/c1-2-3-4-5-6-7-8-15-16(22)19-18(24)20(17(15)23)13-9-11-14(21)12-10-13/h13-15,21H,2-12H2,1H3,(H,19,22,24) |
InChI Key |
VJWDELPKRRZFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


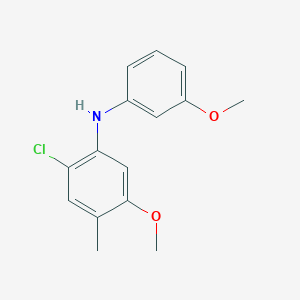

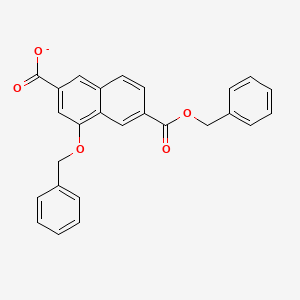
![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
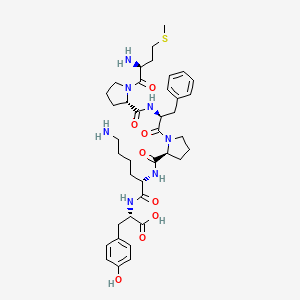
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
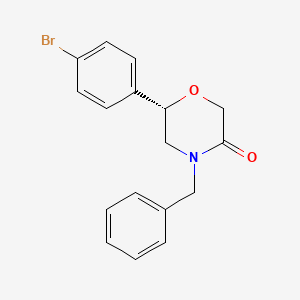
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
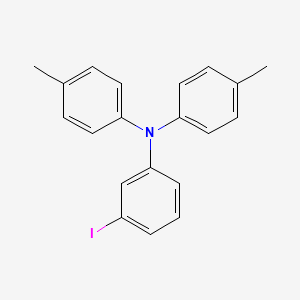
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
